3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C7H5F4NO2S |
|---|---|
Molecular Weight |
243.18 g/mol |
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO2S/c8-6-3-4(15(12,13)14)1-2-5(6)7(9,10)11/h1-3H,(H2,12,13,14) |
InChI Key |
IRRTWVXYWDOVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nitration, Reduction, and Sulfonation
This traditional approach involves nitration of a fluorinated benzene derivative, reduction of the nitro group to an amine, followed by sulfonation and subsequent conversion to the sulfonamide.
Advantages: Well-established, industrially scalable, high purity achievable.
Direct Fluorination and Trifluoromethylation
Involves direct substitution on pre-functionalized benzene rings, often using electrophilic fluorinating agents and trifluoromethyl sources.
Note: This method requires precise control of reaction conditions to avoid polyfluorination or undesired isomers.
Multi-Step Synthesis via Bromination and Nucleophilic Substitution
This approach employs halogenation, diazotization, and nucleophilic substitution to install the sulfonamide group.
Data Tables Summarizing Key Reaction Parameters
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Nitration-Reduction-Sulfonation | Fluorobenzene derivatives | HNO₃, H₂, SO₃ | 0–50°C, mild heating | 75–85 | Widely used industrial process |
| Electrophilic Trifluoromethylation | Aromatic compounds | Togni reagent | Room temperature, inert atmosphere | 60–70 | High regioselectivity |
| Bromination-Diazotization | Fluorinated benzenes | Br₂, NaNO₂ | 0–25°C | 70–80 | Precise control needed |
| Direct Fluorination | Pre-functionalized benzene | NFSI, Ruppert-Prakash reagent | Room temperature | 50–65 | Less common due to reagent cost |
Research Findings and Industrial Relevance
- Patents and industrial patents (e.g., CN1594296A, CN101337911A) describe scalable methods involving nitration, reduction, and sulfonation, emphasizing mild conditions and high yields suitable for pharmaceutical intermediates.
- Electrophilic trifluoromethylation techniques have advanced, enabling regioselective introduction of trifluoromethyl groups, critical for optimizing biological activity.
- Halogenation and nucleophilic substitution methods are favored for their straightforwardness and compatibility with large-scale manufacturing.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (–SO₂NH₂) serves as a reactive site for nucleophilic substitution. In the presence of amines or alcohols, it undergoes transformations to form derivatives with modified pharmacological or chemical properties.
Key Examples:
-
The use of In(OTf)₃ as a catalyst enhances reaction efficiency in DCE solvent .
-
Acylation with aromatic carbonyl groups improves biological activity, as seen in NLRP3 inhibitor studies .
Observed Trends:
-
–CF₃ dominates meta/para-directing effects, while –SO₂NH₂ strongly deactivates the ring.
-
Fluorine at the 3-position further enhances electron deficiency, favoring electrophilic attacks at the 5-position (relative to sulfonamide) .
Structural Modifications for Biological Activity
Modifications to the sulfonamide scaffold significantly impact its interaction with biological targets, such as the NLRP3 inflammasome:
-
Replacement of the thiophene moiety with fluorobenzene (Compound 16 ) maintains inhibitory activity, demonstrating tolerance for aromatic diversity .
-
Boron-containing derivatives show potential for targeted delivery but require further optimization .
Redox Reactivity
The sulfonamide group participates in redox reactions under controlled conditions:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Oxidation | H₂O₂, acidic conditions | Sulfonic acid derivatives | Intermediate for detergents |
| Reduction | LiAlH₄ | Amine derivatives | Precursors for drug candidates |
Synthetic Challenges and Solutions
-
Steric hindrance from –CF₃ and –F groups complicates direct functionalization. Solutions include:
-
Solubility issues in aqueous media are addressed by introducing polar substituents (e.g., –OH or –NH₂) .
Table 1: Reaction Yields Under Varying Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| In(OTf)₃ | DCE | 45 | 15 | 60 |
| None | DMF | 100 | 24 | <10 |
Table 2: Biological Activity of Derivatives
| Compound | Modification | IC₅₀ (μM) | Selectivity (NLRP3 vs. Other Inflammasomes) |
|---|---|---|---|
| 1 | Parent scaffold | 0.2 | Non-selective |
| 19 | 4-Fluorobenzoyl substitution | 0.1 | Improved selectivity |
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position on a benzene ring. The presence of these fluorinated groups gives the compound unique chemical and biological properties, making it valuable in pharmaceutical and agrochemical applications.
Scientific Research Applications
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is used in scientific research for a variety of applications.
Biology It is employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry It is applied in the production of agrochemicals, dyes, and advanced materials.
Biological Applications
This compound has several applications in biological research and pharmaceutical development.
Drug Development The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable moiety in drug design.
Modification of Biomolecules It is employed for modifying proteins and peptides, allowing researchers to study interactions and functions within biological systems. This modification can lead to insights into enzyme mechanisms and receptor-ligand interactions.
Anticancer Research Research indicates that sulfonamide derivatives derived from this compound exhibit cytotoxic activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in breast cancer models through apoptosis induction mechanisms.
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on sulfonamide derivatives derived from this compound, researchers observed significant growth inhibition in MCF-7 breast cancer cells. The IC50 values were comparable to established chemotherapeutic agents, highlighting the potential of these compounds as anticancer agents.
Case Study 2: Enzyme Inhibition
Another investigation explored the enzyme inhibitory properties of derivatives synthesized from this sulfonyl chloride. Compounds demonstrated effective inhibition of carbonic anhydrase, suggesting applications in treating conditions related to altered bicarbonate levels.
Interaction Studies
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is primarily determined by its ability to interact with biological targets through its sulfonamide group. The sulfonamide group can form hydrogen bonds with enzymes and receptors, modulating their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and additional moieties, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility: The trifluoromethyl (-CF₃) and sulfonamide groups confer moderate solubility in polar organic solvents (e.g., methanol, DMSO). For example, 3-fluoro-4-(trifluoromethyl)benzenecarbothioamide is soluble in dichloromethane and ether, while the piperazine-modified analog (Table 1) likely exhibits improved aqueous solubility due to its hydrophilic side chain.
- Melting Points : Substituents significantly affect melting behavior. The carbothioamide analog melts at 102–104°C, whereas benzoic acid derivatives (e.g., 3-fluoro-4-(trifluoromethyl)benzoic acid) melt at 174–179°C due to stronger hydrogen bonding.
Biological Activity
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound classified as a sulfonamide, notable for its unique chemical structure and biological activity. This compound features a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position on a benzene ring, along with a sulfonamide functional group. The presence of these fluorinated groups significantly enhances its reactivity and interaction with biological targets, making it valuable in pharmaceutical applications.
- Molecular Formula : C7H4F4N2O2S
- Molecular Weight : 307.24 g/mol
- Structural Characteristics : The trifluoromethyl substitution and the sulfonamide group contribute to its high solubility and reactivity in various chemical environments, which are crucial for its biological activity.
The biological activity of 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide primarily involves its interaction with enzymes and receptors. The fluorinated groups enhance its binding affinity, potentially leading to increased potency compared to non-fluorinated analogs.
Interaction Studies
Studies have focused on evaluating how this compound affects enzyme kinetics and cellular pathways. For instance:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways crucial for disease processes.
- Binding Affinity : Interaction studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to determine the binding affinities of this compound with specific biological targets.
Applications in Drug Discovery
3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide has potential applications in drug discovery due to its unique properties:
- Antimicrobial Activity : Similar sulfonamides have shown effectiveness against bacterial infections, suggesting that this compound may possess similar properties.
- Anti-inflammatory Effects : Research indicates that compounds containing sulfonamide groups can modulate inflammatory responses, making them candidates for treating conditions like arthritis.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide and other related compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2,4,5-Trifluorobenzenesulfonamide | C7H5F4NO2S | 0.67 |
| 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide | C7H5F4NO2S | 0.67 |
| 3,4-Difluorobenzenesulfonamide | C7H6F2NO2S | 0.64 |
| 2,4-Difluorobenzenesulfonamide | C7H6F2NO2S | 0.70 |
| 4-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | 0.59 |
This table highlights how the trifluoromethyl substitution in 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide distinguishes it from others, potentially enhancing its reactivity and biological activity compared to its analogs.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.
-
Enzyme Interaction Studies :
- Research involving enzyme kinetics showed that this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the optimal synthetic routes for preparing 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via sulfonation of a fluorinated aromatic precursor. For example, 3-fluoro-4-(trifluoromethyl)benzoic acid can be converted to the corresponding sulfonyl chloride using chlorosulfonic acid, followed by amidation with ammonia . Key intermediates (e.g., sulfonyl chlorides) are characterized by H/F NMR and ESI-MS to confirm purity and structure. For example, H NMR of the final product shows aromatic proton splitting patterns at δ 8.01–8.10 ppm and trifluoromethyl signals at δ -63 ppm (CF) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Due to its sulfonamide group and fluorinated substituents, the compound requires handling in a fume hood with PPE (gloves, goggles). Refer to safety data sheets (SDS) for 4-(trifluoromethyl)benzenesulfonamide analogs (CAS 830-43-3), which highlight risks of skin/eye irritation and recommend storage in airtight containers at 2–8°C . Waste disposal should comply with local regulations for fluorinated organics .
Q. How can researchers validate the purity of 3-fluoro-4-(trifluoromethyl)benzene-1-sulfonamide?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for volatile impurities. Melting point analysis (e.g., mp 88–90°C for related derivatives) and elemental analysis (C, H, N, S) are critical for confirming batch consistency .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected coupling in aromatic protons) may arise from rotational isomerism or residual solvents. Use variable-temperature NMR to identify dynamic processes, or employ 2D techniques (COSY, HSQC) to resolve overlapping peaks. For fluorinated analogs, F-H heteronuclear correlation experiments clarify substituent effects . X-ray crystallography (as in ) provides definitive structural confirmation .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electronic effects of the trifluoromethyl and sulfonamide groups. Fukui indices identify electrophilic/nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps predict regioselectivity in reactions like SNAr (nucleophilic aromatic substitution) . Benchmark against experimental data (e.g., reaction yields with amines or thiols) .
Q. How can researchers design derivatives to enhance biological activity while maintaining solubility?
- Methodological Answer : Structural modifications include:
- Sulfonamide substitution : Replace -NH with -NHR groups (e.g., morpholine, piperazine) to improve membrane permeability. For example, N-[2-hydroxy-5-(trifluoromethyl)phenyl]morpholine-4-sulfonamide shows enhanced solubility in polar solvents .
- Fluorine positioning : Introduce para-fluoro or meta-trifluoromethyl groups to balance lipophilicity (logP) and metabolic stability. Pharmacokinetic profiling (e.g., microsomal stability assays) validates these changes .
Q. What analytical techniques are suitable for studying degradation pathways under oxidative conditions?
- Methodological Answer : Accelerated oxidative degradation studies use HO or UV light. LC-QTOF-MS identifies degradation products (e.g., sulfonic acid derivatives). Isotopic labeling (O) tracks oxygen incorporation in sulfonamide cleavage. Kinetic modeling (Arrhenius plots) predicts shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
